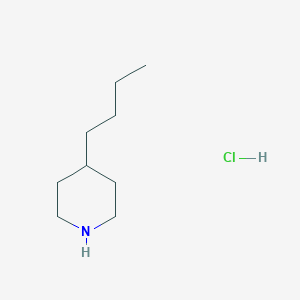

4-Butylpiperidine hydrochloride

Description

Properties

IUPAC Name |

4-butylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-3-4-9-5-7-10-8-6-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZNWESBJXCGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629380 | |

| Record name | 4-Butylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372195-85-2 | |

| Record name | 4-Butylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Butylpiperidine Hydrochloride and Its Chemical Analogues

Foundational Synthetic Approaches for Piperidine (B6355638) Ring Systems

The construction of the piperidine ring is a well-established area of organic synthesis, with several classical methods forming the bedrock of modern approaches. These foundational strategies often involve the formation of key carbon-nitrogen bonds through reductive amination or the assembly of the heterocyclic ring via multi-step sequences from acyclic precursors.

Reductive Amination and Related Carbon-Nitrogen Bond Formations

Reductive amination is a cornerstone of amine synthesis, and it plays a pivotal role in the formation of the piperidine ring. researchgate.net This two-step process typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. researchgate.net In the context of piperidine synthesis, this can be achieved through intramolecular or intermolecular strategies.

Intramolecular reductive amination of suitable amino-aldehydes or amino-ketones is a powerful method for constructing the piperidine ring. researchgate.net For instance, a linear amino-aldehyde can undergo intramolecular cyclization to form a cyclic iminium ion, which is then reduced to yield the piperidine derivative. nih.gov Various reducing agents can be employed, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], as well as catalytic hydrogenation. researchgate.net A convenient one-pot procedure for the reductive amination of secondary amines like piperidines with a range of aldehydes has been developed using the less toxic and less expensive borane-pyridine complex as a replacement for sodium cyanoborohydride. tandfonline.comtandfonline.com

Intermolecular approaches often involve the reaction of a bifunctional precursor that can form the piperidine ring through a cascade of reactions. For example, a [5+1] annulation strategy can be employed where a five-carbon unit reacts with an amine source. nih.gov

Multi-Step Synthesis Strategies from Precursor Compounds

The synthesis of piperidine derivatives, including 4-substituted analogs, can be accomplished through well-designed multi-step sequences starting from readily available precursors. chegg.com These strategies offer a high degree of control over the final structure and stereochemistry of the target molecule.

One common approach involves the construction of the piperidine ring from acyclic starting materials. For instance, the synthesis of 1-tertiary butoxy carbonyl-4-piperidone, a key intermediate, can be achieved through a sequence involving a Michael addition, a Dieckmann condensation, and subsequent decarboxylation and protection steps. google.com Similarly, the synthesis of N-Boc-4-hydroxypiperidine can commence from 4-piperidone (B1582916) hydrochloride hydrate, involving steps like neutralization, extraction, reduction, and protection. google.com

Another strategy involves the modification of an existing heterocyclic ring. For example, the synthesis of piperidine can be achieved through the hydrogenation of pyridine (B92270). nih.gov This approach can be extended to substituted pyridines to access a variety of piperidine analogs. researchgate.net The synthesis of 4-butylpiperidine (B1281884) could, in principle, be approached by the hydrogenation of 4-butylpyridine.

Modern Catalytic Methods in Piperidine Synthesis

While foundational methods remain valuable, modern organic synthesis has increasingly turned to catalytic approaches to improve efficiency, selectivity, and sustainability. Catalytic hydrogenation and continuous flow chemistry represent two powerful pillars in the contemporary synthesis of piperidines.

Applications of Catalytic Hydrogenation in Chiral and Achiral Synthesis

Catalytic hydrogenation is a fundamental and widely used method for the synthesis of piperidines, most commonly through the reduction of pyridine precursors. nih.govresearchgate.net This method is attractive as it often only requires the pyridine substrate, a catalyst, and a hydrogen source. researchgate.net

Achiral Synthesis: A variety of heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C), are effective for the hydrogenation of pyridines to piperidines. nih.govresearchgate.net These reactions, however, can sometimes require harsh conditions, including high pressures and temperatures. nih.govresearchgate.net For instance, the hydrogenation of substituted pyridines using a PtO₂ catalyst in glacial acetic acid often requires hydrogen pressures of 50 to 70 bar. researchgate.net Milder conditions have been developed, such as the use of a heterogeneous 10% Rh/C catalyst in water at 80°C under 5 atm of H₂, which is applicable to a range of heteroaromatic compounds, including pyridines. organic-chemistry.org

Chiral Synthesis: The synthesis of chiral piperidines is of paramount importance for the pharmaceutical industry. researchgate.net Asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful strategy. dicp.ac.cn For example, rhodium-catalyzed transfer hydrogenation using a formic acid/triethylamine (B128534) mixture as the hydrogen source can effectively reduce N-benzylpyridinium salts to the corresponding piperidines. dicp.ac.cn A significant advancement in this area is the development of a transamination reaction induced by rhodium-catalyzed transfer hydrogenation, which allows for the synthesis of various chiral piperidines, including valuable fluoropiperidines, without the need for a chiral catalyst or hydrogen gas. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, leading to the formation of chiral piperidines. dicp.ac.cn

Electrocatalytic hydrogenation has also been demonstrated as a promising alternative, allowing for the hydrogenation of pyridines and other nitrogen-containing aromatic compounds at ambient temperature and pressure. nih.gov Using a carbon-supported rhodium catalyst, piperidine can be synthesized from pyridine with high current efficiency and yield. nih.gov

| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| PtO₂ | Substituted Pyridines | Substituted Piperidines | Requires high pressure (50-70 bar) | researchgate.net |

| 10% Rh/C | Pyridines | Piperidines | Milder conditions (80°C, 5 atm H₂ in water) | organic-chemistry.org |

| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium Salts | Piperidine Derivatives | Transfer hydrogenation with formic acid | dicp.ac.cn |

| Rh/C | Pyridine | Piperidine | Electrocatalytic hydrogenation at ambient conditions | nih.gov |

Continuous Flow Chemistry for Scalable Production and Process Optimization

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis and manufacturing, offering numerous advantages over traditional batch processing. aurigeneservices.com These benefits include enhanced reaction control, improved safety, and the potential for seamless integration of multiple reaction steps. aurigeneservices.commdpi.com The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a rapidly growing field. mdpi.comucd.ie

For piperidine synthesis, continuous flow processes can be particularly advantageous. For instance, hydrogenation reactions, which are often a key step, can be performed efficiently and safely in continuous flow reactors, such as an H-Cube®, which generates hydrogen in situ. nih.gov This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. aurigeneservices.com

Multi-step syntheses can be streamlined by connecting several flow reactors in sequence, eliminating the need for isolation and purification of intermediates. mdpi.comrsc.orgsyrris.jp This "end-to-end" synthesis approach can significantly reduce production time and waste. While specific examples for the continuous flow synthesis of 4-butylpiperidine hydrochloride are not detailed in the provided search results, the principles and technologies are directly applicable. A hypothetical flow process could involve the continuous hydrogenation of 4-butylpyridine, followed by an in-line formation of the hydrochloride salt.

The use of packed-bed reactors with immobilized catalysts or reagents is another key feature of flow chemistry that can simplify purification and catalyst recycling. rsc.orgsyrris.jp

Derivatization and Functionalization Strategies for Structural Exploration

The ability to selectively introduce functional groups onto the piperidine ring is crucial for exploring structure-activity relationships and developing new drug candidates. nih.govresearchgate.net Derivatization can be used to modify the properties of a molecule to enhance its biological activity or to facilitate analysis. gcms.czsigmaaldrich.com

A variety of methods exist for the functionalization of the piperidine ring at different positions. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at the C2 position of the piperidine ring. nih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govresearchgate.net

Functionalization at the C4 position, which would be relevant for creating analogs of 4-butylpiperidine, can also be achieved. For example, the synthesis of 4-butyryl-4-(4-chlorophenyl)-1-(3-dialkylamino-propyl)-piperidines has been reported, demonstrating the introduction of a butyryl group at the 4-position. nih.gov

Derivatization is also a common technique in analytical chemistry to make compounds more amenable to analysis by techniques like gas chromatography (GC). gcms.czsigmaaldrich.com This typically involves reacting the analyte with a derivatizing reagent to increase its volatility and thermal stability. sigmaaldrich.com Common derivatization reactions include silylation, acylation, and alkylation. gcms.cz For example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for silylation. sigmaaldrich.com

A novel two-stage process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been developed to simplify the synthesis of complex piperidines. news-medical.net This method first uses an enzyme to selectively add a hydroxyl group to the piperidine ring, which can then be further functionalized. news-medical.net This modular approach has the potential to significantly accelerate the discovery of new piperidine-based drugs. news-medical.net

N-Alkylation and Acylation Reactions for Library Generation

The secondary amine of the piperidine ring is a highly versatile functional handle for chemical modification. N-alkylation and N-acylation are fundamental reactions used to generate large libraries of 4-butylpiperidine analogues, enabling the exploration of structure-activity relationships (SAR).

N-Alkylation is a widely used transformation for constructing carbon-nitrogen bonds. acsgcipr.org It is typically achieved by reacting the amine with an alkylating agent, such as an alkyl halide, in a nucleophilic substitution reaction. wikipedia.org For secondary amines like 4-butylpiperidine, this process is generally efficient. The reaction conditions can be modulated based on the reactivity of the alkylating agent. Common conditions involve a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIEA), in a suitable solvent. chemicalforums.com The choice of solvent can range from polar protic solvents like ethanol (B145695) to apolar aprotic ones like dichloromethane (B109758) (DCM), depending on the specific substrates. chemicalforums.com Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol serves as the alkylating agent in the presence of a metal catalyst, producing water as the only byproduct. nih.gov This approach is considered a green chemistry alternative to using alkyl halides. nih.gov

N-Acylation introduces an acyl group onto the piperidine nitrogen, forming an amide. This transformation is crucial as it can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. The reaction is typically performed by treating 4-butylpiperidine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the acid byproduct. nih.gov These reactions are generally high-yielding and can be performed under mild conditions.

The systematic application of these reactions allows for the generation of extensive chemical libraries from a single 4-butylpiperidine core, which is essential for screening and identifying new lead compounds in drug discovery programs.

Table 1: Representative N-Alkylation and N-Acylation Reactions for a Piperidine Core

Explore the table below to see examples of typical reagents and conditions used for these modifications.

| Transformation | Reagent Class | Specific Example | Base | Typical Solvent | Product Class |

| N-Alkylation | Alkyl Halide | Benzyl chloride | K₂CO₃ | Ethanol | Tertiary Amine |

| N-Alkylation | Alcohol | Benzyl alcohol | t-BuOK | Toluene | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl chloride | TEA | DCM | Amide |

| N-Acylation | Acid Anhydride | Acetic anhydride | None/Pyridine | DCM | Amide |

Esterification and Hydrolysis for Prodrug and Metabolite Research

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility or limited permeability. nih.govscirp.org This involves chemically modifying the drug to create an inactive or less active derivative that, upon administration, is converted back to the active parent molecule through enzymatic or chemical hydrolysis. scirp.org For analogues of 4-butylpiperidine that contain a hydroxyl or carboxylic acid group, esterification is a key method for creating prodrugs.

Esterification links the drug to a promoiety via an ester bond. This modification can enhance properties like lipophilicity, which improves membrane permeability. scirp.org For example, a 4-butylpiperidine derivative containing a carboxylic acid could be esterified with an alcohol to mask the polar acid group. Conversely, a derivative with a hydroxyl group could be esterified with a carboxylic acid.

Hydrolysis is the critical activation step for ester prodrugs. In the body, ubiquitous enzymes such as carboxylesterases, which are found in high concentrations in the liver and plasma, efficiently cleave the ester bond to release the active drug. scirp.org The rate of hydrolysis is a crucial parameter in prodrug design, as it determines the onset and duration of action. The stability of the ester bond can be tuned by altering the steric and electronic environment around it. Hydrolysis kinetics are typically studied in vitro using buffered solutions at various pH levels or in biological media like human plasma. nih.gov These studies often measure the prodrug's half-life (t½), which is the time taken for half of the compound to be hydrolyzed. nih.gov

Research into the hydrolysis of ester prodrugs of piperidine-containing compounds provides a framework for predicting the metabolic fate and pharmacokinetic profiles of new chemical entities derived from 4-butylpiperidine.

Table 2: Illustrative Hydrolysis Kinetics of Ester Prodrugs in Different Media

This interactive table presents typical half-life data for ester prodrugs, demonstrating how hydrolysis rates vary depending on the chemical environment. This data is representative of the type of analysis performed for piperidine-based prodrugs.

| Prodrug Type | Medium | pH | Temperature (°C) | Half-life (t½) |

| Aspirin Diester | 30% Human Plasma | 7.4 | 37 | 1.1 min nih.gov |

| Aspirin Diester | Carboxyl Esterase Solution | 7.4 | 37 | 31.5 min nih.gov |

| Aspirin Diester | Aqueous Buffer | 7.4 | 37 | > 24 hours nih.gov |

| Mefenamic Acid Ester | Aqueous Buffer | 1.2 | 37 | Stable |

| Mefenamic Acid Ester | Aqueous Buffer | 7.4 | 37 | 4.5 hours |

Formation of Hydrochloride Salts for Enhanced Research Utility

In pharmaceutical research, active compounds are frequently converted into salt forms to improve their physicochemical properties. For basic compounds like 4-butylpiperidine, the formation of a hydrochloride salt is a common and highly effective strategy. nih.gov

The conversion of the free base (a liquid or low-melting solid) into its hydrochloride salt is typically achieved through a straightforward acid-base reaction. This involves treating a solution of 4-butylpiperidine with hydrochloric acid (HCl), often as a solution in a solvent like ether or isopropanol. The resulting salt precipitates from the solution and can be isolated as a crystalline solid. nih.gov

The primary advantages of forming the hydrochloride salt include:

Improved Solubility: The ionic nature of the hydrochloride salt significantly enhances aqueous solubility compared to the often less soluble free base. This is critical for preparing stock solutions and for use in various biological assays. nih.gov

Enhanced Stability: Crystalline salts are generally more chemically and physically stable than their free base counterparts. They are less prone to degradation from atmospheric moisture and carbon dioxide and often have higher melting points, making them easier to handle and store. chemicalbook.com

Ease of Purification: The ability to form a well-defined crystalline solid facilitates purification through recrystallization, ensuring high purity of the research compound.

The use of this compound, a stable and soluble solid, is therefore preferred in many research applications, from initial screening to more complex biological studies. sigmaaldrich.commyskinrecipes.com

Table 3: Comparison of Physicochemical Properties: Free Base vs. Hydrochloride Salt

This table highlights the typical differences in properties between a basic amine like 4-butylpiperidine and its corresponding hydrochloride salt.

| Property | 4-Butylpiperidine (Free Base) | This compound | Advantage of Salt Form |

| Physical Form | Liquid/Low-Melting Solid | Crystalline Solid sigmaaldrich.com | Easier handling, weighing, and formulation. |

| Aqueous Solubility | Low | High | Facilitates preparation of aqueous solutions for assays. |

| Stability | May be hygroscopic; can react with atmospheric CO₂ | Generally stable, less hygroscopic. chemicalbook.com | Improved shelf-life and experimental consistency. |

| Melting Point | Lower | Higher | Greater thermal stability. |

| Purification | Distillation | Recrystallization | Attainment of high purity material. |

Computational Chemistry and Molecular Modeling in the Study of 4 Butylpiperidine Hydrochloride

Structure-Activity Relationship (SAR) Elucidation and Prediction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 4-butylpiperidine (B1281884) hydrochloride, relates to its biological activity. gardp.org These studies help in identifying the key chemical features responsible for a compound's pharmacological effects. mdpi.com

In the context of piperidine (B6355638) derivatives, SAR studies have been instrumental. For instance, research on 4-aminoquinoline (B48711) antiplasmodials has demonstrated that substituents at the 7-position of the quinoline (B57606) ring significantly influence their activity. nih.gov Electron-withdrawing groups at this position were found to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain, which in turn affects their accumulation in the parasite's food vacuole and their ability to inhibit β-hematin formation. nih.gov Similarly, for a series of N-benzyl-piperidine derivatives designed as cholinesterase inhibitors, the modifications to the chemical structure based on the known inhibitor donepezil (B133215) led to compounds with potent inhibitory activity against both AChE and BuChE. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a quantitative correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov The underlying principle is that similar molecules with similar properties will exhibit similar activities. nih.gov For piperidine-derived compounds targeting the p53-HDM2 interaction, a group-based QSAR (GQSAR) model was developed to predict the activity of a combinatorial library of molecules, leading to the identification of potent inhibitors. researchgate.net

Table 1: SAR Insights for Piperidine Derivatives

| Compound Series | Key Structural Feature | Impact on Activity | Target |

| 4-Aminoquinolines | Substituent at the 7-position of the quinoline ring | Electron-withdrawing groups enhance antiplasmodial activity. nih.govresearchgate.net | Plasmodium falciparum nih.gov |

| N-benzyl-piperidine derivatives | Rational modifications based on donepezil | Led to potent dual inhibitors of AChE and BuChE. nih.gov | AChE/BuChE nih.gov |

| Piperidine-derived p53-HDM2 inhibitors | Substitutions at R1 and R4 positions | Four- and six-membered rings at R1 increased activity. researchgate.net | p53-HDM2 researchgate.net |

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized as ligand-based or structure-based. nih.gov Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the knowledge of molecules that are known to bind to the target to develop a pharmacophore model or a QSAR model. mdpi.comslideshare.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by the target and elicit a biological response. mdpi.com

Structure-based drug design (SBDD), on the other hand, utilizes the known 3D structure of the target protein, often determined through X-ray crystallography or NMR spectroscopy. nih.gov This allows for the rational design of ligands that can fit into the target's binding site. nih.gov Computational docking and molecular dynamics simulations are key tools in SBDD. nih.gov

For piperidine derivatives, both approaches have been successfully applied. For example, in the design of N-benzyl-piperidine derivatives as cholinesterase inhibitors, the chemical structure of the known AChE inhibitor donepezil was rationally modified, which is a ligand-based approach. nih.gov Subsequently, computational docking and molecular dynamics simulations were used to study the interactions of these new derivatives with the AChE and BuChE enzymes, a structure-based approach. nih.gov Similarly, a pharmacophore model was proposed for nociceptin (B549756) receptor ligands to guide the design of a focused piperidine library. nih.gov

Predictive Modeling of Biological Activity Spectra and Target Interactions

Predictive modeling plays a crucial role in modern drug discovery by forecasting the biological activities and potential targets of new chemical entities. gardp.org These models are often built using machine learning algorithms trained on large datasets of known active and inactive compounds.

For piperidine-based compounds, predictive models have been used to identify potential new therapeutic applications. In a study on piperidine derivatives as potential HDM2 inhibitors, a GQSAR model was developed to predict the activity of a library of virtual compounds. researchgate.net This led to the identification of two top-scoring molecules with high predicted binding affinity to HDM2. researchgate.net

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are an essential part of predictive modeling. For the designed N-benzyl-piperidine derivatives, in silico ADMET predictions indicated that the compounds were likely to be orally bioavailable, capable of crossing the blood-brain barrier, and have low toxicity. nih.gov These predictions are vital for prioritizing which compounds should be synthesized and tested in vitro.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target. nih.gov Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms and molecules over time. mdpi.comeurekaselect.com This allows for the assessment of the stability of the binding pose and the conformational changes that may occur upon ligand binding. dovepress.com

In the study of N-benzyl-piperidine derivatives as cholinesterase inhibitors, molecular docking and dynamics simulations were crucial in understanding their binding mechanisms. nih.gov The simulations indicated the formation of favorable and stable complexes between the designed derivatives and both AChE and BuChE. nih.gov One derivative, 4a, showed the lowest binding free energy, which was attributed to its interactions with key residues in the active sites of both enzymes. nih.gov These computational findings were corroborated by in vitro enzymatic assays, where compound 4a was the most potent inhibitor. nih.gov

Similarly, for piperidine-derived HDM2 inhibitors, molecular docking was used to screen a combinatorial library of molecules, and the top-scoring compounds were then subjected to molecular dynamics simulations to analyze their binding poses and stability. researchgate.net These simulations confirmed the stable binding of the identified lead compounds to the HDM2 protein. researchgate.net

Table 2: Molecular Docking and Dynamics Simulation Results for Piperidine Derivatives

| Compound/Derivative | Target Enzyme | Key Findings from Docking/MD | Reference |

| N-benzyl-piperidine derivative 4a | AChE and BuChE | Lowest binding free energy, stable complex formation, interaction with key residues. | nih.gov |

| Piperidine-derived HDM2 inhibitors | HDM2 | Identification of top-scoring molecules with high binding energy, stable binding poses confirmed by MD. | researchgate.net |

| 3-Hydroxypyridine-4-one derivative VIId | Acetylcholinesterase | Phenyl group formed hydrophobic interactions with Trp285 and Tyr340; π-cation interaction with Phe294. | nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules and to study reaction mechanisms. nih.gov These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties. researchgate.net

For 4-butylpiperidine hydrochloride, quantum chemical calculations could be used to:

Determine its optimized geometry and conformational preferences.

Calculate its electronic properties, such as electrostatic potential and molecular orbitals, to understand its reactivity and potential interaction sites.

Investigate the protonation state of the piperidine nitrogen at different pH values.

Model its vibrational spectra (e.g., IR and Raman) to aid in its experimental characterization.

Virtual Screening and Library Design for Novel Chemical Entities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. springermedizin.denih.gov It can be either structure-based or ligand-based. mdpi.com Library design involves the creation of collections of molecules, either physically or virtually, that are tailored for specific drug discovery purposes. chemrxiv.org

The piperidine scaffold has been a popular starting point for the design of chemical libraries. nih.gov Based on a pharmacophore for nociceptin (N/OFQ) receptor ligands, a focused piperidine library and an optimization library were designed and synthesized, leading to the discovery of potent agonists and antagonists. nih.gov

Fragment-based drug discovery (FBDD) is another approach where small molecular fragments are screened for binding to a target, and then grown or combined to create more potent leads. The design of fragment libraries with desirable properties, such as three-dimensionality and good aqueous solubility, is crucial for the success of this approach. dtu.dk

In the context of this compound, its structure could serve as a scaffold for the design of new chemical libraries. By systematically modifying the butyl group and other positions on the piperidine ring, a diverse set of new molecules can be generated virtually. These virtual libraries can then be screened against various biological targets using molecular docking and other computational methods to identify promising new drug candidates.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Butylpiperidine Hydrochloride

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating 4-Butylpiperidine (B1281884) hydrochloride from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are two such powerful methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the quantitative analysis of non-chromophoric compounds like 4-Butylpiperidine hydrochloride. Since this compound lacks a significant UV chromophore, direct UV detection is challenging. epa.govresearchgate.nettandfonline.com To overcome this, methods involving derivatization or the use of alternative detectors are employed.

A validated method for a similar piperidine (B6355638) salt, 4-methanesulfonyl-piperidine hydrochloride, utilizes a reversed-phase HPLC system with a Charged Aerosol Detector (CAD). epa.govresearchgate.nettandfonline.com This approach is suitable for compounds with poor or no UV absorption. epa.govresearchgate.nettandfonline.com For enhanced retention on a reversed-phase column, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be incorporated into the mobile phase. epa.govresearchgate.nettandfonline.com

Method validation is a critical aspect, ensuring the reliability of the analytical data. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. For instance, a validated method for a piperidine derivative showed good linearity in the range of 320–480 μg/mL. tandfonline.com

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Accuracy: This determines the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies at different concentration levels.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a piperidine analysis using pre-column derivatization, the LOD was estimated to be 0.15 μg/mL, and the LOQ was 0.44 μg/mL. nih.gov

A typical HPLC system for such an analysis would consist of a quaternary pump, an autosampler, a column oven, and a detector like a CAD or a Diode Array Detector (DAD) if a derivatization agent that imparts UV activity is used. tandfonline.com

Table 1: Illustrative HPLC Method Parameters for a Piperidine Derivative

| Parameter | Value |

| Column | Atlantis dC18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | 0.1% Heptafluorobutyric acid in water-acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

This table is illustrative and based on a method for a similar piperidine compound. epa.govresearchgate.nettandfonline.com

High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

HPTLC offers a simple, rapid, and cost-effective alternative for both qualitative and quantitative analysis of pharmaceutical compounds. researchgate.net It is particularly useful for screening multiple samples simultaneously. researchgate.net For piperidine-containing compounds, HPTLC can be employed for quantification and to establish the purity profile.

The process involves applying the sample solution as a band onto a pre-coated HPTLC plate with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase, which separates the components based on their differential adsorption and partitioning. After development, the plate is dried, and the separated bands are visualized and quantified using a densitometer.

For a compound like piperine (B192125), which contains a piperidine moiety, a validated HPTLC method involved the use of a mobile phase consisting of toluene-ethyl acetate-diethyl ether (6:3:1 v/v/v) and densitometric scanning at 337 nm. researchgate.net The validation of an HPTLC method includes assessing parameters like linearity, precision, accuracy, and robustness to ensure reliable results. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for piperine in one study were found to be 5 and 15 ng per band, respectively. researchgate.net

Table 2: Example HPTLC System and Method Parameters

| Parameter | Description |

| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates |

| Mobile Phase | Toluene-Ethyl Acetate-Diethyl Ether (6:3:1, v/v/v) |

| Application | Bandwise application using a suitable applicator |

| Development | In a twin-trough chamber saturated with the mobile phase |

| Detection/Quantification | Densitometric scanning at a specific wavelength (e.g., 337 nm for piperine) |

This table provides a general example based on HPTLC analysis of a piperidine-containing compound. researchgate.net

Spectroscopic Techniques for Molecular Structure Elucidation and Compositional Analysis

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound and for analyzing its composition. Techniques like UV-Vis spectrophotometry, NMR spectroscopy, and Mass Spectrometry provide complementary information about the molecule.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The ¹H NMR spectrum of 4-butylpiperidine would show distinct signals for the protons on the piperidine ring and the butyl side chain. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) are all used to assign the structure. For example, protons on carbons adjacent to the nitrogen atom in the piperidine ring would appear at a different chemical shift compared to the other ring protons. chemicalbook.com

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. libretexts.org The ¹³C NMR spectrum of 4-butylpiperidine would show a distinct signal for each non-equivalent carbon atom. The chemical shifts of these signals indicate the electronic environment of the carbon atoms. For instance, the carbons of the butyl group would have characteristic chemical shifts, as would the carbons of the piperidine ring. nih.govyoutube.com Quaternary carbons, those without any attached protons, typically show weaker signals in a standard ¹³C NMR spectrum. youtube.com

Table 3: Predicted ¹H and ¹³C NMR Data for 4-Butylpiperidine

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity (for ¹H NMR) |

| ¹H NMR | ||

| Protons on C2, C6 (adjacent to N) | ~2.8 - 3.2 | Multiplet |

| Protons on C3, C5 | ~1.6 - 1.9 | Multiplet |

| Proton on C4 | ~1.2 - 1.5 | Multiplet |

| Protons on butyl chain (α-CH₂) | ~2.2 - 2.6 | Triplet |

| Protons on butyl chain (β, γ-CH₂) | ~1.2 - 1.6 | Multiplet |

| Protons on butyl chain (δ-CH₃) | ~0.8 - 1.0 | Triplet |

| ¹³C NMR | ||

| C2, C6 (adjacent to N) | ~45 - 55 | |

| C3, C5 | ~25 - 35 | |

| C4 | ~35 - 45 | |

| Butyl chain (α-CH₂) | ~30 - 40 | |

| Butyl chain (β-CH₂) | ~25 - 35 | |

| Butyl chain (γ-CH₂) | ~20 - 30 | |

| Butyl chain (δ-CH₃) | ~10 - 15 |

Note: These are predicted ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk

For this compound, the analysis would typically be performed on the free base, 4-butylpiperidine. In the mass spectrometer, the molecule is ionized, often by electron impact (EI), to form a molecular ion (M⁺•). The molecular weight of 4-butylpiperidine is 141.26 g/mol , so a molecular ion peak would be expected at an m/z of 141. nih.gov As an amine, this molecular ion peak would have an odd integer mass, which is a characteristic feature. libretexts.org

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. A common fragmentation pathway for aliphatic amines is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of 4-butylpiperidine, this could lead to the loss of a propyl radical to form a stable iminium ion. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound. chemguide.co.uk

For instance, in the mass spectrum of 1-(tert-butyl)piperidine, a related compound, fragmentation pathways lead to characteristic peaks. bartleby.com Analysis of these fragments helps in confirming the structure of the parent molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. scirp.org These methods probe the vibrational energy levels of molecules, which are unique and act as a molecular "fingerprint". researchgate.net For this compound, the spectra are characterized by vibrations of the piperidine ring, the butyl substituent, and the N-H⁺ group of the hydrochloride salt.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. A key requirement for a vibration to be IR active is a change in the molecule's dipole moment during the vibration. wjpmr.com In this compound, the presence of the polar N-H⁺ and C-N bonds, along with the C-H bonds of the alkyl chain and the ring, leads to a rich and informative IR spectrum.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a monochromatic light source (laser) interacts with a molecule, resulting in scattered light of a different frequency. scirp.org A vibration is Raman active if it causes a change in the molecule's polarizability. wjpmr.com Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, often providing complementary information to IR spectroscopy. For instance, the C-C backbone stretching of the butyl group and the piperidine ring are typically well-defined in the Raman spectrum.

The characteristic vibrational frequencies for this compound can be predicted based on the analysis of related compounds. The key functional groups and their expected vibrational regions are summarized in the table below. The data is compiled from theoretical studies on similar piperidine derivatives. researchgate.netnih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound Based on Analogous Compounds

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Functional Group |

| ~3200 - 2700 | Strong, Broad | Medium | ν(N-H⁺) | Ammonium Salt |

| ~2960 - 2850 | Strong | Strong | ν(C-H) | Butyl Group & Piperidine Ring |

| ~1600 - 1500 | Medium | Weak | δ(N-H⁺) | Ammonium Salt |

| ~1470 - 1440 | Medium | Medium | δ(CH₂) | Butyl Group & Piperidine Ring |

| ~1380 - 1365 | Medium | Medium | δ(CH₃) | Butyl Group (Terminal) |

| ~1300 - 1100 | Medium-Strong | Weak | ν(C-N), ν(C-C) | Piperidine Ring & Butyl Chain |

| Below 1000 | Variable | Variable | Ring Vibrations, C-C-C Bending | Piperidine Ring & Butyl Chain |

ν = stretching, δ = bending. Data is predictive and based on theoretical calculations for related piperidine structures. researchgate.netnih.gov

Development and Validation of Analytical Methods for Quality Control in Research

The development and validation of analytical methods are critical for ensuring the quality and consistency of chemical compounds used in research. wjpmr.com For this compound, a robust analytical method is necessary to confirm its identity, purity, and concentration. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose. wjpmr.comajol.info

The development of an HPLC method for a compound like this compound, which lacks a strong UV chromophore, presents a challenge. researchgate.net Therefore, detection methods such as Charged Aerosol Detection (CAD) or derivatization with a UV-active agent may be necessary. wjpmr.comresearchgate.net A reversed-phase HPLC method is typically the first choice.

The process involves several stages:

Method Development and Optimization: This stage focuses on selecting the appropriate column, mobile phase, and detector to achieve adequate separation and detection of the analyte from any potential impurities or degradation products. For polar compounds like piperidine derivatives, ion-pairing agents such as heptafluorobutyric acid (HFBA) can be used to improve retention on reversed-phase columns. researchgate.net

Method Validation: Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). ajol.info Validation demonstrates that the analytical method is suitable for its intended purpose. The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netturkjps.org

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net This is often demonstrated by analyzing placebo samples and stressed samples (e.g., exposed to acid, base, heat, light, and oxidation).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ajol.info It is typically evaluated by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the peak area versus concentration.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. ajol.info

The table below summarizes the typical validation parameters and their common acceptance criteria for an HPLC assay method intended for quality control.

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte peak. | Peak purity index > 0.99 |

| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | e.g., 80% to 120% of the target concentration |

| Accuracy | Closeness of the measured value to the true value. | % Recovery typically within 98.0% - 102.0% |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. | %RSD ≤ 2.0% |

| Precision (Intermediate) | Precision within-laboratory variations (different days, analysts, equipment). | %RSD ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Robustness | Capacity to remain unaffected by small, but deliberate variations in method parameters. | %RSD of results should be within acceptable limits after varying parameters (e.g., pH, flow rate). |

Acceptance criteria can vary depending on the specific application and regulatory requirements. ajol.inforesearchgate.netturkjps.org

Pharmacological and Biological Research Methodologies for Piperidine Derivatives, Including 4 Butylpiperidine Hydrochloride

Investigation of Molecular Mechanisms of Action

Unraveling how a compound exerts its effects at a molecular level is fundamental to drug discovery. For piperidine (B6355638) derivatives, this involves a multi-pronged approach to study their interactions with biological macromolecules and the subsequent cellular responses.

Receptor Binding and Ligand-Target Interaction Studies

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its protein target. These assays typically involve incubating the compound with a preparation of the target receptor, often in the presence of a radiolabeled ligand that is known to bind to the receptor. By measuring the displacement of the radioligand, the binding affinity (commonly expressed as the inhibition constant, Kᵢ) of the test compound can be determined.

While direct binding studies on 4-Butylpiperidine (B1281884) hydrochloride are not extensively documented, as it often serves as a synthetic intermediate, its derivatives have been thoroughly investigated. A prominent example is the compound AC-42 , for which 4-Butylpiperidine hydrochloride is a precursor. AC-42 is a selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). nih.govresearchgate.net Unlike the endogenous ligand acetylcholine, which binds to the primary (orthosteric) site, AC-42 binds to a different (allosteric) site on the M1 receptor. nih.gov This interaction modulates the receptor's function, highlighting the importance of mapping the precise binding domain. Studies using chimeric M1/M3 receptor constructs and point mutations have been instrumental in identifying the specific amino acid residues that constitute the allosteric binding pocket for AC-42 and related compounds.

The piperidine moiety is a versatile scaffold that can be tailored to target a wide range of receptors. Research on various piperidine derivatives has revealed high affinities for sigma (σ) receptors, histamine (B1213489) H3 receptors, and opioid receptors, demonstrating the chemical tractability of this structural class. nih.govresearchgate.netacs.org

Table 1: Receptor Binding Affinities of Selected Piperidine Derivatives

| Compound/Derivative | Target Receptor | Binding Affinity (Kᵢ) | Reference |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | 0.96 ± 0.05 nM | acs.org |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₂ Receptor | 91.8 ± 8.1 nM | acs.org |

| Compound ADS031 | Histamine H₃ Receptor | 12.5 nM | researchgate.net |

| Compound HN58 | µ-Opioid Receptor | -8.13 to -13.37 kcal/mol (Binding Affinity) | nih.gov |

Enzyme Kinetics and Inhibition Mechanism Characterization

Many drugs exert their effects by inhibiting enzymes. Enzyme kinetic studies are performed to characterize the potency and mechanism of this inhibition. The foundational model for enzyme kinetics is the Michaelis-Menten equation, which relates the reaction velocity to the substrate concentration and two key parameters: Vₘₐₓ (the maximum reaction rate) and Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ). youtube.com

Enzyme inhibitors can be classified based on how they affect these parameters:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not change the Vₘₐₓ. youtube.comclinmedkaz.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency. This decreases the Vₘₐₓ but does not affect the Kₘ. youtube.commdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, decreasing both Vₘₐₓ and Kₘ. nih.gov

These mechanisms are typically distinguished by analyzing reaction rates at various substrate and inhibitor concentrations using linear plots, such as the Lineweaver-Burk plot. The potency of an inhibitor is quantified by its IC₅₀ value (the concentration required to inhibit enzyme activity by 50%) or its inhibition constant (Kᵢ).

Piperidine derivatives have been identified as inhibitors of several key enzymes. For example, various derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter metabolism. researchgate.net Other studies have investigated their role as inhibitors of cytochrome P450 enzymes, which are central to drug metabolism. nih.gov

Table 2: Enzyme Inhibition Data for Piperidine Derivatives

| Derivative Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

| Phenacyl derivative (PD5) | Platelet-Activating Factor induced aggregation | 0.06 mM | nih.govnih.gov |

| Phenacyl derivative (PD3) | Platelet-Activating Factor induced aggregation | 80 mM | nih.govnih.gov |

| Benzoxazolone derivative (Compound 14) | Acid Ceramidase (aCDase) | 166 nM |

Analysis of Signal Transduction Pathways and Cellular Responses

Once a ligand binds to its target, it initiates a cascade of intracellular events known as a signal transduction pathway, culminating in a specific cellular response. The study of these pathways is essential for understanding a compound's functional effects.

As the derivative of this compound, AC-42, is an agonist at the M1 muscarinic receptor, its mechanism involves the activation of a G-protein-coupled receptor (GPCR) pathway. nih.govresearchgate.net Specifically, the M1 receptor couples to the Gq family of G proteins. ox.ac.uk Upon activation by an agonist like AC-42, the following cascade is initiated:

Gq Protein Activation: The Gq protein is activated, causing its α-subunit to exchange GDP for GTP.

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C.

Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). genome.jp

Cellular Response: IP₃ diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. genome.jp The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream proteins, leading to the final cellular response. genome.jp

Studies have confirmed that AC-42 stimulates cellular responses consistent with this pathway, such as the accumulation of inositol phosphates (IP) and the mobilization of intracellular calcium in cells engineered to express the M1 receptor.

Strategies for Biological Target Identification and Validation

While the target of a compound derived from this compound is known, many novel compounds are discovered through phenotypic screening without prior knowledge of their molecular target. Identifying this target is a critical step in drug development.

Application of Genomics and Proteomics in Target Discovery

In the post-genomic era, chemical proteomics has emerged as a powerful, unbiased approach for identifying the molecular targets of small molecules within a complex biological system. nih.gov These methods aim to "fish" for binding partners from the entire proteome. Key strategies include:

Affinity-Based Proteomics: This is the most common approach, often called "compound-centric chemical proteomics" (CCCP). The small molecule is modified to include a reactive group for covalent attachment and a reporter tag (like biotin). The modified compound, or "probe," is incubated with a cell lysate, and the covalently bound proteins are "pulled down" using affinity purification (e.g., streptavidin beads for biotin (B1667282) tags) and identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that are designed to react with the active sites of specific enzyme families. nih.gov It provides a direct readout of the functional state of these enzymes and can be used in a competitive format to identify inhibitors that block probe binding. nih.gov

Label-Free Methods: To avoid potential issues with modifying the compound of interest, several label-free methods have been developed.

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP): These methods are based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound. In TPP, entire proteomes are heated to different temperatures in the presence or absence of the drug, and the aggregated proteins are separated from the soluble ones. The soluble proteins are then identified and quantified by mass spectrometry to find those stabilized by the drug.

Drug Affinity Responsive Target Stability (DARTS): This method leverages the fact that ligand binding can protect a target protein from degradation by proteases. Proteins from a cell lysate are treated with the compound and then subjected to limited proteolysis. The protected, undigested target protein can then be identified by mass spectrometry. nih.gov

While specific applications of these high-throughput methods to this compound are not prominent in the literature (largely because its derivative's target was identified through more traditional pharmacological means), these proteomic strategies are invaluable for the deconvolution of targets for novel piperidine-based compounds discovered in phenotypic screens. nih.gov

In Vitro and Ex Vivo Model Systems for Target Validation

Once a potential biological target is identified, it must be validated to confirm that its modulation is responsible for the compound's observed effects. This is achieved using a variety of model systems.

In Vitro Models: These are experiments conducted in a controlled environment outside of a living organism, typically using isolated molecules or cells. For receptor targets, in vitro validation often involves using cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) that have been genetically engineered to express the target receptor. The functional activity of AC-42, for instance, was validated by demonstrating its ability to cause calcium mobilization specifically in CHO cells expressing the M1 muscarinic receptor. For enzyme targets, validation involves using purified enzymes to confirm inhibition and characterize kinetics.

Ex Vivo Models: These models use tissues or cells taken directly from an organism and studied in an external environment. They provide a more physiologically relevant context than isolated cell lines. For example, the anti-platelet activity of certain piperidine derivatives has been validated ex vivo by measuring their ability to inhibit platelet aggregation in fresh human blood samples induced by agents like platelet-activating factor. nih.govnih.gov Similarly, analgesic properties can be tested on isolated animal tissues. nih.gov These models serve as a crucial bridge between in vitro findings and in vivo studies in whole organisms.

Table 3: Examples of In Vitro and Ex Vivo Models for Piperidine Derivatives

| Model System | Type | Compound Class | Assessed Activity | Finding | Reference |

| CHO Cells expressing M1 Receptor | In Vitro | AC-42 (derivative of 4-Butylpiperidine HCl) | Calcium Mobilization | AC-42 is a functional agonist at the M1 receptor. | |

| Human Platelets | Ex Vivo | Phenacyl piperidine derivatives | Inhibition of Platelet Aggregation | Compounds demonstrated anti-platelet activity. | nih.govnih.gov |

| HIV-1 Infected Primary CD4+ T cells | In Vitro | (S)-MCG-IV-210 (piperidine analog) | Sensitization to ADCC | Piperidine analogs sensitize infected cells to antibody-dependent cellular cytotoxicity. | |

| Mouse Tissue (Tail Immersion Test) | In Vivo (paradigm for ex vivo tissue effect) | 4-amino methyl piperidine derivatives | Analgesic Effect | Compounds showed significant analgesic potential. | nih.gov |

In Vitro Biological Activity Assessment Methodologies

In vitro assays are the foundational step in drug discovery, providing initial data on a compound's biological effects in a controlled, non-living environment. These assays are crucial for screening large numbers of compounds and selecting promising candidates for further development.

Cell-Based Assays for Compound Efficacy and Selectivity

Cell-based assays are indispensable for determining the efficacy and selectivity of novel piperidine derivatives. These assays utilize living cells to model complex biological systems, offering insights into a compound's potential therapeutic effects and its specificity for a particular target. nih.gov

A primary method for assessing efficacy, particularly in anticancer research, is the cell viability assay. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are used to measure the metabolic activity of cells, which correlates with cell viability. nih.govmdpi.com A reduction in cell viability upon treatment with a piperidine derivative indicates cytotoxic or cytostatic effects. For instance, piperine (B192125), a well-known piperidine alkaloid, has been shown to significantly reduce the viability of colorectal cancer cells in a dose-dependent manner. nih.govmdpi.com

Selectivity is evaluated by testing compounds against a panel of different cell lines or receptor-expressing systems. For example, novel piperidine-based ligands were evaluated for their binding affinity at various dopamine (B1211576) receptor subtypes (D2, D3, D4) to determine their selectivity. nih.gov Radioligand binding assays are commonly employed, where the test compound's ability to displace a known radioactive ligand from its receptor is measured. High-affinity binding to the target receptor with low affinity for other receptors indicates high selectivity. nih.gov This is crucial for minimizing off-target effects. BRET (Bioluminescence Resonance Energy Transfer)-based assays can also be used to characterize the functional profile of ligands, determining if they act as agonists or antagonists at a specific receptor. nih.gov

Table 1: Common Cell-Based Assays for Efficacy and Selectivity

| Assay Type | Purpose | Principle | Example Application for Piperidine Derivatives |

|---|---|---|---|

| MTT/XTT Assay | Measures cell viability and cytotoxicity. | Enzymatic conversion of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. | Assessing the dose-dependent cytotoxic effects of piperine on various cancer cell lines. nih.gov |

| Radioligand Binding Assay | Determines binding affinity and selectivity for a specific receptor. | A radiolabeled ligand competes with the test compound for binding to a target receptor. | Evaluating the selectivity of novel piperidine analogs for dopamine D4 receptors over D2 and D3 subtypes. nih.gov |

| BRET Assay | Assesses functional activity (agonist/antagonist) at G-protein coupled receptors. | Measures resonance energy transfer between a bioluminescent donor and a fluorescent acceptor, which occurs upon receptor activation and protein interaction. | Characterizing piperidine derivatives as antagonists for D4 receptor Go/Gi protein activation and β-arrestin recruitment. nih.gov |

| Clonogenic Assay (Colony Formation Assay) | Determines the long-term proliferative capacity of single cells after treatment. | Cells are seeded at low density and treated; the number of resulting colonies is counted after several days. | Evaluating the ability of piperidine-based D4R antagonists to inhibit the colony-forming ability of glioblastoma cells. nih.gov |

Studies on Cellular Processes (e.g., Apoptosis, Cell Cycle)

Understanding how a compound affects fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle is critical, especially in cancer research. Dysregulation of these processes is a hallmark of cancer, and many effective therapies work by inducing apoptosis or causing cell cycle arrest in tumor cells. nih.govfrontiersin.org

Flow cytometry is a powerful technique used extensively in these studies. To analyze the cell cycle, cells are treated with the compound, fixed, and stained with a fluorescent dye like propidium (B1200493) iodide (PI) that binds to DNA. The fluorescence intensity, which is proportional to the DNA content, is measured by the flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). mdpi.comresearchgate.net For example, piperine has been shown to induce G1 phase arrest in colorectal cancer cells. mdpi.com Similarly, some fused chromenopyrimidine derivatives can cause cell cycle arrest in the G1 phase in MCF-7 breast cancer cells. nih.gov

Apoptosis can also be detected by flow cytometry using Annexin V/PI staining. mdpi.com Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. Studies have demonstrated that certain platinum-piperidine complexes and natural piperidine alkaloids can induce apoptosis in various tumor cell lines. nih.govnih.gov Morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation (pyknosis and karyorrhexis), can be visualized using fluorescent microscopy after staining with dyes like DAPI. mdpi.com

Table 2: Findings on Piperidine Derivatives Affecting Cellular Processes

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Methodology | Reference |

|---|---|---|---|---|

| Piperine | DLD-1 (Colorectal Cancer) | G1 phase cell cycle arrest, induction of apoptosis. | Flow Cytometry (PI staining, Annexin V/PI), Western Blot. | mdpi.com |

| Piperine | KB (Oral Squamous Carcinoma) | Nuclear condensation, cell cycle arrest, caspase activation. | Microscopy, Flow Cytometry. | nih.gov |

| Fused Chromenopyrimidines | MCF-7 (Breast Cancer) | G1 phase cell cycle arrest, induction of apoptosis. | Flow Cytometry (PI staining), Bcl-2/Mcl-1 inhibition assay. | nih.gov |

| Platinum-Piperidine Complexes | OV-1063, C-26 (Ovarian, Colon) | Induction of apoptosis, caspase activation. | Microscopy, Caspase activity assays. | nih.gov |

Screening for Anti-Inflammatory and Immunomodulatory Activities

The piperidine scaffold is present in compounds with significant anti-inflammatory and immunomodulatory potential. nih.gov Screening for these activities involves a range of in vitro assays that measure the compound's effect on inflammatory pathways and immune cell function.

Phenotype-based screening in relevant cell models, such as microglia for neuroinflammation, can identify active compounds. nih.gov For instance, microglial cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), released into the culture medium are then quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay). nih.govnih.gov A reduction in cytokine production indicates anti-inflammatory activity.

Other studies have evaluated piperidine-2,4,6-trione derivatives for their effects on antibody-producing cells, demonstrating an assessment of their immunosuppressive activity. nih.gov Such assays provide insight into how these compounds might modulate the adaptive immune response. The introduction of specific chemical groups, like cyclohexyl and allyl radicals, to the piperidine ring has been noted to impart anti-inflammatory and immunosuppressive properties. nih.gov

Evaluation of Potential Anticancer and Antimicrobial Properties

The structural versatility of the piperidine ring has made it a privileged scaffold in the development of new anticancer and antimicrobial agents. nih.govbiomedpharmajournal.org

Anticancer Properties: The potential of piperidine derivatives as anticancer agents is extensively evaluated using a panel of human cancer cell lines from various tissues (e.g., breast, lung, colon, melanoma). nih.govnih.gov Initial screening, often performed by institutions like the National Cancer Institute (NCI), involves testing the compound at a single high concentration against a panel of 60 cell lines to identify patterns of activity. nih.gov Compounds showing significant growth inhibition are then selected for further testing to determine their IC50 (half-maximal inhibitory concentration) values. researchgate.net For example, a study on tetracyclic azaphenothiazines containing a piperidine moiety determined IC50 values against cell lines like A549 (lung) and HCT-116 (colon), identifying compounds with promising cytotoxicity.

Antimicrobial Properties: The antimicrobial activity of piperidine derivatives is assessed against a broad spectrum of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. biomedpharmajournal.orgresearchgate.net The standard method is the broth microdilution or agar (B569324) disc diffusion assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. mdpi.com For example, various piperidin-4-one derivatives have been synthesized and tested against strains like Staphylococcus aureus and Escherichia coli, with some showing significant antibacterial activity compared to standard antibiotics like ampicillin. biomedpharmajournal.org Similarly, the anti-biofilm activity can be evaluated, which is crucial for addressing persistent infections. researchgate.netnih.gov

Table 3: Selected Anticancer and Antimicrobial Activities of Piperidine Derivatives

| Compound Class | Target/Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Piperidin-4-one Thiosemicarbazones | S. aureus, E. coli, B. subtilis | Antibacterial | Good activity compared to ampicillin. | biomedpharmajournal.org |

| Piperidine Derivatives (various) | Aspergillus niger, Candida albicans | Antifungal | Varying degrees of inhibition observed. | |

| 4-Chloro-5-(4-methoxyphenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine | 9 cancer cell lines | Anticancer (% growth) | Lethal activity (growth from -51.24% to -2.39%). | nih.gov |

In Vivo Preclinical Research Models and Study Designs

Following promising in vitro results, candidate compounds advance to in vivo testing. These studies use living organisms, typically animal models, to evaluate the compound's efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body) in a complex biological system. nih.govresearchgate.net

Animal Models for Efficacy, Pharmacodynamics, and Proof-of-Concept Studies

The choice of animal model is critical and depends on the therapeutic target. These models are essential for providing proof-of-concept—demonstrating that the compound has the desired therapeutic effect in a living organism—and for predicting efficacious exposure levels in humans. nih.govresearchgate.net

For assessing anticancer activity, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. nih.gov The mice are then treated with the piperidine derivative, and the effect on tumor growth, size, and weight is monitored over time. This approach was used to conduct a preclinical evaluation of a piperidine derivative, 4-[3,5-Bis(2-Chlorobenzylidene)-4-Oxo-Piperidine-1-Yl]-4-Oxo-2-Butenoic Acid, in a mouse model of lung cancer. nih.gov

For other indications, different models are employed. To test the analgesic properties of piperidine derivatives, mouse models of pain like the tail-flick test or acetic acid-induced writhing test are used. nih.gov In these models, a reduction in the pain response (e.g., longer tail-flick latency or fewer writhes) after administration of the compound indicates analgesic efficacy. nih.gov For neuroinflammation, mouse models where inflammation is induced by injecting LPS can be used to assess the ability of a compound to suppress microglial activation and pro-inflammatory cytokine production in the brain. nih.gov

Throughout these studies, pharmacodynamic (PD) biomarkers may be measured to link drug exposure to the biological response. This can involve analyzing tissues to confirm target engagement or measuring downstream signaling molecules. The integration of pharmacokinetic and pharmacodynamic data is crucial for understanding the dose-response relationship and for guiding the design of future clinical trials. nih.govresearchgate.net

Table 4: Examples of In Vivo Models for Piperidine Derivatives

| Therapeutic Area | Animal Model | Study Design | Measured Endpoints | Example Derivative Class | Reference |

|---|---|---|---|---|---|

| Oncology | Mouse Lung Cancer Xenograft | Human lung cancer cells implanted in mice, followed by treatment. | Tumor growth, size, and weight. | 4-Oxo-piperidine derivative. | nih.gov |

| Pain/Analgesia | Mouse Writhing Test | Acetic acid injected to induce writhing; compound administered prior. | Number of abdominal writhes. | 4-amino methyl piperidine derivatives. | nih.gov |

| Neuroinflammation | Mouse LPS-induced Neuroinflammation | LPS injected into mice to induce brain inflammation; compound administered. | Microglial activation (Iba-1 expression), proinflammatory cytokine levels in the brain. | Benzopyran-embedded tubulin inhibitors. | nih.gov |

Considerations for Translational Research from In Vitro to In Vivo Systems

The successful translation of a promising chemical compound from initial laboratory-based (in vitro) experiments to whole-organism (in vivo) studies is a critical and complex phase in pharmacological research. For piperidine derivatives, including this compound, this transition requires careful consideration of several factors to ensure that the potency and efficacy observed in a controlled cellular environment translate into the desired physiological effects in a complex biological system. Key considerations include pharmacokinetics, pharmacodynamics, and the establishment of a viable correlation between in vitro and in vivo data.

The primary challenge in translational research is bridging the gap between a compound's activity in a simplified model and its behavior in a living organism. nih.gov A tiered approach to preclinical evaluation is often necessary, where data from in vitro assays are used to predict potential outcomes and guide the design of subsequent in vivo studies. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

A cornerstone of translational science is the application of pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.govwikipedia.org Pharmacokinetics (PK) describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.gov Pharmacodynamics (PD), conversely, describes what the drug does to the body—the relationship between drug concentration and the observed pharmacological effect. nih.govnih.gov

By integrating these two disciplines, PK/PD models provide a mathematical framework to predict the time course of a drug's effect in response to a specific dosing regimen. nih.govwikipedia.org This modeling is crucial for piperidine derivatives as it helps in:

Selection of drug candidates: Early modeling can help prioritize compounds with favorable ADME properties.

Designing dosing regimens: PK/PD models are instrumental in planning clinical trials by predicting optimal dosing. nih.gov

Understanding exposure-response relationships: These models quantify the link between the concentration of the drug at its target and the intensity of the biological response. nih.gov

For central nervous system (CNS) active compounds, a category where many piperidine derivatives fall, understanding brain penetration is a critical aspect of PK. The concentration of unbound drug in the brain versus the plasma is a more accurate predictor of in vivo effects than simple blood-plasma ratios. researchgate.net The presence of efflux transporters, such as P-glycoprotein (P-gp) at the blood-brain barrier, can significantly limit a compound's CNS exposure and represents a major translational hurdle. researchgate.net

In Vitro-In Vivo Correlation (IVIVC)

Establishing a predictive relationship between in vitro results and in vivo outcomes, known as an in vitro-in vivo correlation (IVIVC), is a primary goal of translational research. mdpi.com A strong IVIVC can streamline drug development by allowing in vitro assays to serve as reliable surrogates for in vivo performance.